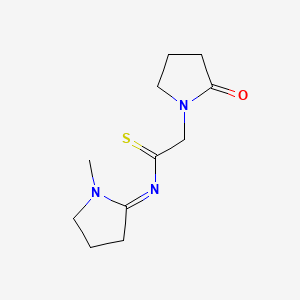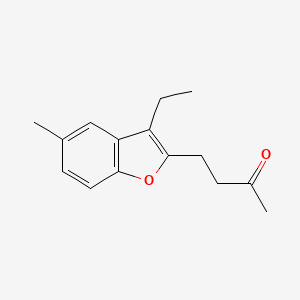
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, also known as DCF or DCFB, is a benzofuran derivative that has been widely studied for its potential applications in scientific research. This compound has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. In
Mechanism of Action
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to exert its effects through a number of different mechanisms. One of the primary mechanisms of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been found to possess a number of interesting biochemical and physiological effects. This compound has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of conditions such as arthritis and other inflammatory diseases. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been found to have antioxidant effects, which may be useful in the prevention of oxidative damage to cells and tissues.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied for its potential applications in scientific research. However, there are also some limitations to the use of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in lab experiments. For example, this compound may have potential toxicity issues and may not be suitable for use in certain types of experiments.
Future Directions
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide. One area of interest is the development of new analogs of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide that may have improved pharmacological properties. Another area of interest is the investigation of the potential applications of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide in the treatment of cancer and other diseases. Finally, there is also interest in the development of new methods for the synthesis of N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide and related compounds.
Synthesis Methods
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be synthesized using a number of different methods, including the reaction of 2,3-dichlorobenzoyl chloride with 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid in the presence of a base such as triethylamine. Other methods include the reaction of 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid with 2,3-dichloroaniline, or the reaction of 2,3-dichlorobenzoyl chloride with 3,5,6-trimethyl-2-aminobenzofuran.
Scientific Research Applications
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been found to possess a number of interesting properties, including anti-inflammatory, analgesic, and antioxidant effects. N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has also been shown to have potential applications in the treatment of cancer, neurological disorders, and other diseases.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-9-7-12-11(3)17(23-15(12)8-10(9)2)18(22)21-14-6-4-5-13(19)16(14)20/h4-8H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEDHSPXKIZRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
![4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5713911.png)
![4-methyl-6,7,8,9-tetrahydro[1]benzothieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10(4H)-one](/img/structure/B5713916.png)

![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)
![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)